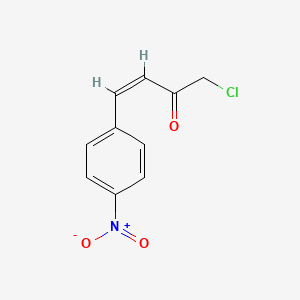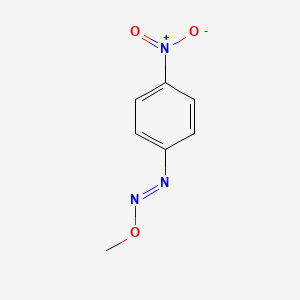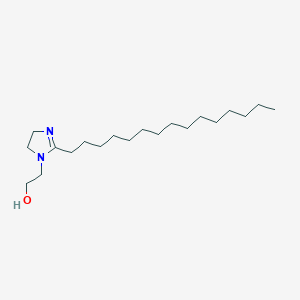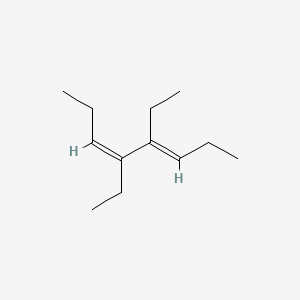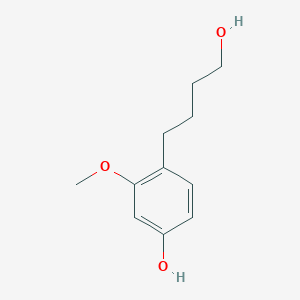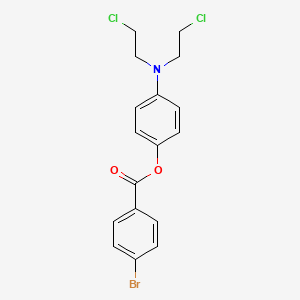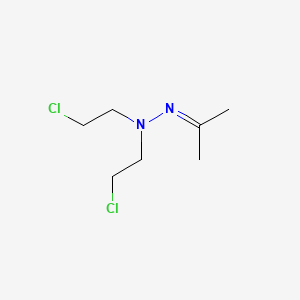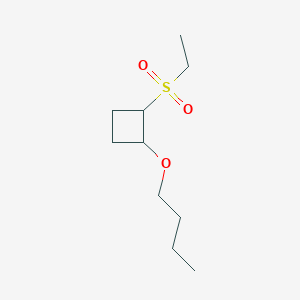![molecular formula C5H10N2 B14716782 1,7-Diazabicyclo[4.1.0]heptane CAS No. 21274-59-9](/img/structure/B14716782.png)
1,7-Diazabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Diazabicyclo[410]heptane is a bicyclic organic compound characterized by a unique structure that includes two nitrogen atoms within a seven-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Diazabicyclo[4.1.0]heptane can be synthesized through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The scalability of these reactions makes them suitable for industrial applications, where the compound can be produced in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Diazabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,7-Diazabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which 1,7-Diazabicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diazabicyclo[3.1.0]hexane: Another bicyclic compound with two nitrogen atoms, but with a different ring size and structure.
2,7-Diazabicyclo[2.2.1]heptane: A compound with a similar bicyclic structure but different nitrogen atom positions.
Uniqueness
1,7-Diazabicyclo[4.1.0]heptane is unique due to its specific ring structure and the positioning of the nitrogen atoms. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
21274-59-9 |
|---|---|
Molekularformel |
C5H10N2 |
Molekulargewicht |
98.15 g/mol |
IUPAC-Name |
1,7-diazabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H10N2/c1-2-4-7-5(3-1)6-7/h5-6H,1-4H2 |
InChI-Schlüssel |
VINDUDNHBWRPMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






